Vegfr-2-IN-32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vegfr-2-IN-32 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This compound is of significant interest in the field of cancer research due to its potential to inhibit tumor growth by blocking the angiogenesis pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-32 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: The core structure is then functionalized by introducing various functional groups through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and quality.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Vegfr-2-IN-32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Vegfr-2-IN-32 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of angiogenesis in various types of cancer, including breast, lung, and colorectal cancers.
Drug Development: The compound is used as a lead compound in the development of new anti-angiogenic drugs.
Biological Studies: It is employed in studies investigating the role of VEGFR-2 in various physiological and pathological processes, such as wound healing and inflammatory diseases
Industrial Applications: This compound is used in the development of diagnostic tools and therapeutic agents targeting angiogenesis-related diseases.
Wirkmechanismus
Vegfr-2-IN-32 exerts its effects by binding to the VEGFR-2 receptor and inhibiting its activity. This inhibition prevents the receptor from undergoing autophosphorylation and dimerization, which are essential steps in the angiogenesis signaling pathway. By blocking these processes, this compound effectively inhibits the formation of new blood vessels, thereby restricting the supply of oxygen and nutrients to tumors and inhibiting their growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sunitinib: An ATP-competitive inhibitor that binds to the adenine binding site of VEGFR-2.
Sorafenib: Binds beside the hydrophobic pocket of VEGFR-2 but not at the adenine binding site.
Axitinib: Another potent VEGFR-2 inhibitor used in anti-angiogenic therapy
Uniqueness
Vegfr-2-IN-32 is unique in its specific binding affinity and inhibitory potency towards VEGFR-2. Unlike some other inhibitors, it has shown a high degree of selectivity and efficacy in preclinical studies, making it a promising candidate for further development in cancer therapy .
Eigenschaften
Molekularformel |
C15H12N4O |
---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
5-phenyl-4-phenyldiazenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C15H12N4O/c20-15-14(18-16-12-9-5-2-6-10-12)13(17-19-15)11-7-3-1-4-8-11/h1-10H,(H2,17,19,20) |
InChI-Schlüssel |
RQYDDTYSQPQGIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.